molecular formula C19H21ClFN3O2S B2934683 1-(1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 2034328-07-7

1-(1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

Cat. No. B2934683
CAS RN: 2034328-07-7
M. Wt: 409.9
InChI Key: PGOFYUMLPZGRJV-UHFFFAOYSA-N
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Description

The compound “1-(1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups including a piperidine ring and a benzyl group . The exact molecular structure analysis would require more specific information or advanced computational chemistry tools.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the searched resources. Some properties such as boiling point, melting point, and density might be available in specialized chemical databases .

Scientific Research Applications

Antimalarial Activity

This compound has been studied for its potential use in combating malaria, particularly strains that are resistant to current treatments. The structurally related 1,4-disubstituted piperidines have shown high selectivity and activity against resistant strains of Plasmodium falciparum, suggesting that modifications of the piperidine core can lead to promising antimalarial agents .

Antiparasitic Properties

The core structure of this compound, particularly the piperidine ring, is associated with antiparasitic properties. Research into similar compounds has indicated potential applications in the treatment of parasitic infections, with further exploration needed to confirm efficacy and safety .

Drug Development

The benzylpiperidine class of compounds, to which this molecule belongs, is a common feature in drug development due to its pharmacological properties. This specific compound could be a candidate for further drug development, with potential applications in various therapeutic areas .

Chemical Research

In chemical research, this compound can be used as a reference or a starting point for the synthesis of more complex molecules. Its structure can be modified to study the relationship between molecular configuration and biological activity .

Biological Assays

Due to its potential biological activity, this compound can be used in biological assays to screen for activity against various targets, such as enzymes or receptors involved in disease pathways .

Pharmacokinetics Studies

The compound’s unique structure makes it suitable for pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for drug development .

Molecular Modeling

Researchers can use this compound in molecular modeling studies to predict the interaction with biological targets, which helps in the rational design of new drugs with improved efficacy and reduced side effects .

Educational Purposes

In academic settings, this compound can serve as an example in teaching advanced organic chemistry and pharmacology, illustrating the process of drug discovery and development .

properties

IUPAC Name

3-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]-1-methyl-2λ6,1,3-benzothiadiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O2S/c1-22-18-7-2-3-8-19(18)24(27(22,25)26)14-9-11-23(12-10-14)13-15-16(20)5-4-6-17(15)21/h2-8,14H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOFYUMLPZGRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

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